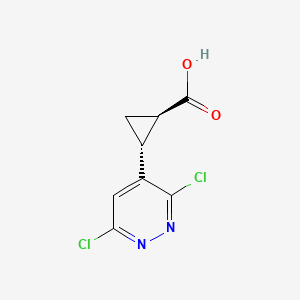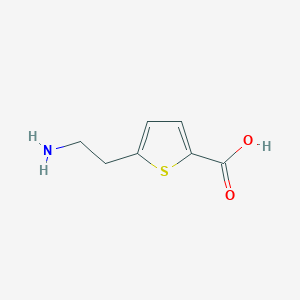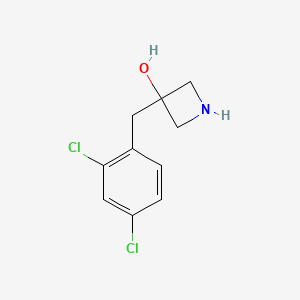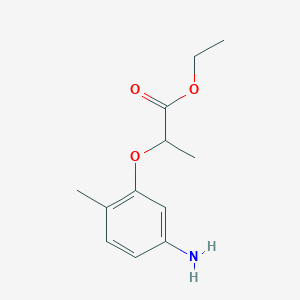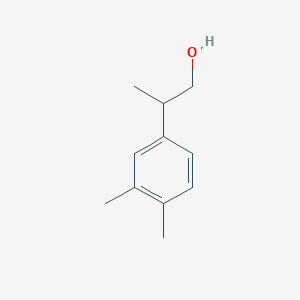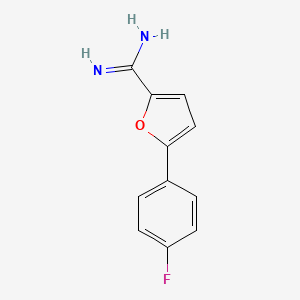
5-(4-Fluorophenyl)furan-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)furan-2-carboximidamide is a chemical compound with the molecular formula C11H9FN2O. It is characterized by the presence of a furan ring substituted with a 4-fluorophenyl group and a carboximidamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)furan-2-carboximidamide typically involves the reaction of 4-fluoroaniline with furan-2-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carboximidamide bond . The reaction is usually carried out in a solvent like dichloromethane at room temperature, followed by purification through crystallization or chromatography to obtain the final product with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods allow for better control over reaction conditions and can significantly reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Fluorophenyl)furan-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)furan-2-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorophenyl)furan-2-carboximidamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)furan-2-carboximidamide
- 5-(4-Bromophenyl)furan-2-carboximidamide
- 5-(4-Methylphenyl)furan-2-carboximidamide
Uniqueness
5-(4-Fluorophenyl)furan-2-carboximidamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its analogs .
Propiedades
Número CAS |
88649-31-4 |
|---|---|
Fórmula molecular |
C11H9FN2O |
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)furan-2-carboximidamide |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H3,13,14) |
Clave InChI |
IVRATUZNHBMEBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C(=N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


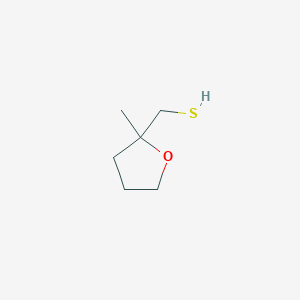
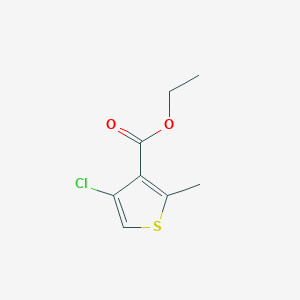
![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
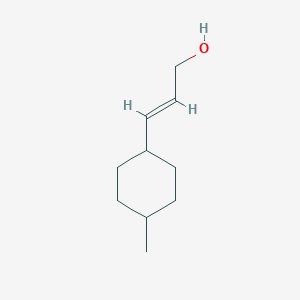
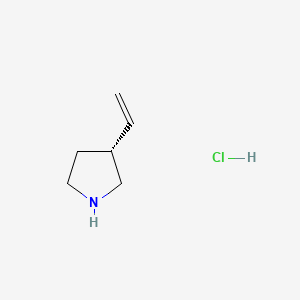
![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride](/img/structure/B15318123.png)

![4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid](/img/structure/B15318151.png)
